molecular formula C17H18N2O3 B14458613 N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate CAS No. 67691-09-2

N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate

Cat. No.: B14458613
CAS No.: 67691-09-2
M. Wt: 298.34 g/mol
InChI Key: LKKIOUJPQCIQBT-UHFFFAOYSA-N
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Description

N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate: is a chemical compound with the molecular formula C17H15NO2 and a molecular weight of 265.3065 g/mol . It is also known by several other names, including Diacetamide, N-fluoren-2-yl- and N-2-Fluorenyldiacetamide . This compound is characterized by its unique structure, which includes a fluorenyl group attached to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate typically involves the acetylation of 2-aminofluorene . The reaction is carried out by treating 2-aminofluorene with acetic anhydride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of This compound can be scaled up by using larger quantities of 2-aminofluorene and acetic anhydride . The reaction is conducted in a reactor equipped with a stirring mechanism to ensure proper mixing of the reactants. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate involves its interaction with specific molecular targets. The compound can undergo metabolic activation to form reactive intermediates that interact with DNA and proteins . These interactions can lead to various biological effects, including mutagenesis and carcinogenesis . The pathways involved include the formation of nitrenium ions and subsequent reactions with cellular macromolecules .

Comparison with Similar Compounds

N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate: can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their chemical reactivity and biological effects, highlighting the uniqueness of This compound .

Properties

CAS No.

67691-09-2

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

N-(1-acetamido-9H-fluoren-2-yl)acetamide;hydrate

InChI

InChI=1S/C17H16N2O2.H2O/c1-10(20)18-16-8-7-14-13-6-4-3-5-12(13)9-15(14)17(16)19-11(2)21;/h3-8H,9H2,1-2H3,(H,18,20)(H,19,21);1H2

InChI Key

LKKIOUJPQCIQBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(C=C1)C3=CC=CC=C3C2)NC(=O)C.O

Origin of Product

United States

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